![molecular formula C11H17F2NO B14210285 4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine CAS No. 823178-47-8](/img/structure/B14210285.png)
4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(7,7-Difluorobicyclo[410]heptan-1-yl)morpholine is a chemical compound characterized by its unique bicyclic structure with two fluorine atoms attached to the heptane ring
Méthodes De Préparation
The synthesis of 4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine typically involves the reaction of 7,7-difluorobicyclo[4.1.0]heptan-1-yl derivatives with morpholine. One common synthetic route includes the preparation of 7,7-difluorobicyclo[4.1.0]heptan-1-ylmethanol, which is then reacted with morpholine under specific conditions to yield the desired compound . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including controlled temperature, pressure, and the use of catalysts.
Analyse Des Réactions Chimiques
4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The fluorine atoms in the bicyclic structure can be substituted with other functional groups using nucleophilic substitution reactions. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions.
Applications De Recherche Scientifique
4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential pharmaceutical applications.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of drugs targeting specific molecular pathways.
Mécanisme D'action
The mechanism of action of 4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine involves its interaction with specific molecular targets. The compound’s bicyclic structure and fluorine atoms play a crucial role in its binding affinity and reactivity. It can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparaison Avec Des Composés Similaires
4-(7,7-Difluorobicyclo[4.1.0]heptan-1-yl)morpholine can be compared with other similar compounds, such as:
7,7-Difluorobicyclo[4.1.0]heptan-1-ylmethanol: This compound shares the same bicyclic structure but has a hydroxyl group instead of a morpholine ring.
7,7-Difluorobicyclo[4.1.0]heptan-1-ylmethanamine: Similar in structure but contains an amine group instead of morpholine. The uniqueness of this compound lies in its morpholine ring, which imparts distinct chemical and biological properties compared to its analogs.
Propriétés
Numéro CAS |
823178-47-8 |
|---|---|
Formule moléculaire |
C11H17F2NO |
Poids moléculaire |
217.26 g/mol |
Nom IUPAC |
4-(7,7-difluoro-1-bicyclo[4.1.0]heptanyl)morpholine |
InChI |
InChI=1S/C11H17F2NO/c12-11(13)9-3-1-2-4-10(9,11)14-5-7-15-8-6-14/h9H,1-8H2 |
Clé InChI |
HWTLKOURTVIXDS-UHFFFAOYSA-N |
SMILES canonique |
C1CCC2(C(C1)C2(F)F)N3CCOCC3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


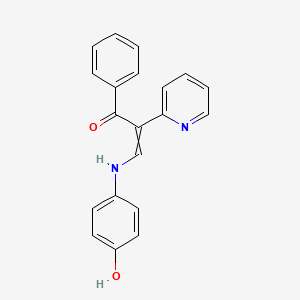
![4-{2-[(E)-Benzylideneamino]ethyl}benzene-1-sulfonamide](/img/structure/B14210206.png)
![2-{5-[(6-Phenylhexyl)sulfanyl]-1,3,4-oxadiazol-2-YL}pyridine](/img/structure/B14210209.png)
![Silane, [(6,6-diiodohexyl)oxy]tris(1-methylethyl)-](/img/structure/B14210218.png)
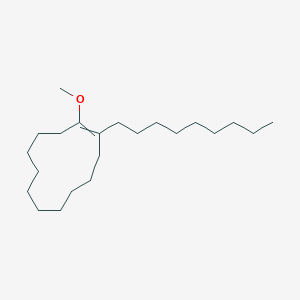
![1-[(2S,3S)-3-(4-fluorophenyl)oxiran-2-yl]ethanone](/img/structure/B14210224.png)
![3-Methyl-2-{2-[(oxan-2-yl)oxy]ethoxy}benzoic acid](/img/structure/B14210227.png)
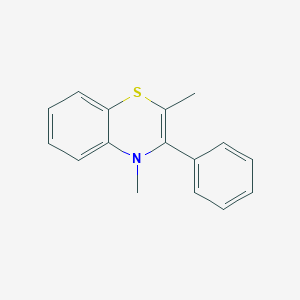
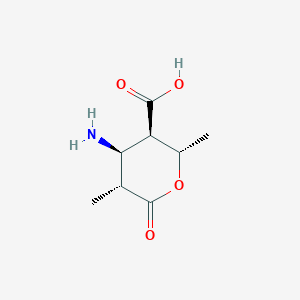
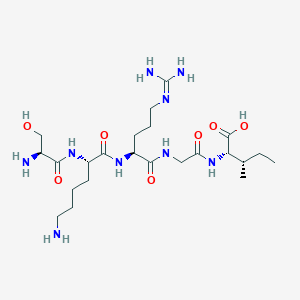
![(2R)-2-Acetyl-2-[(1S)-2-nitro-1-phenylethyl]cyclopentan-1-one](/img/structure/B14210255.png)

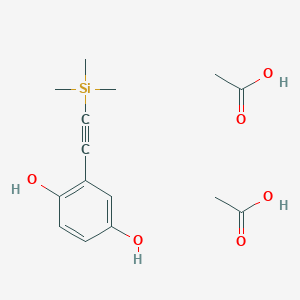
![3-diazonio-4-[(4S)-2,2-dimethyl-4-propyl-1,3-oxazolidin-3-yl]-4-oxobut-2-en-2-olate](/img/structure/B14210277.png)
